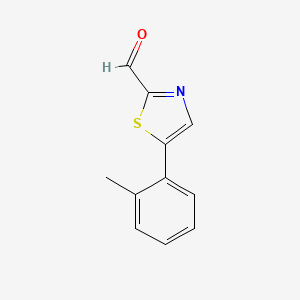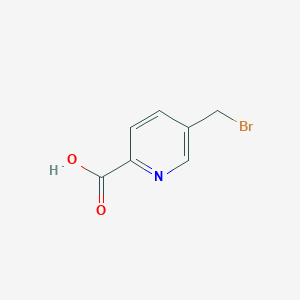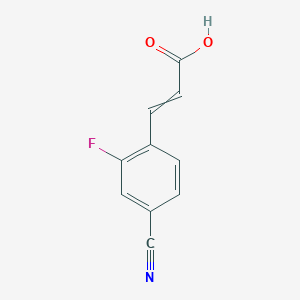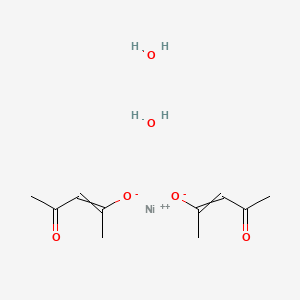
nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is known for its unique chemical structure, which includes two 4-oxopent-2-en-2-olate ligands and two water molecules. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate typically involves the reaction of nickel(II) salts with 4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ni(II) salt+24-oxopent-2-en-2-olate+2H2O→Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species.
Wissenschaftliche Forschungsanwendungen
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying nickel-based drugs.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for nickel-based catalysts.
Wirkmechanismus
The mechanism by which nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate exerts its effects involves coordination chemistry principles. The nickel ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the compound. This interaction can affect the reactivity and stability of the compound, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but contains cobalt instead of nickel.
Copper(II) acetylacetonate: Contains copper and exhibits different reactivity and properties.
Iron(III) acetylacetonate: Contains iron and is used in different catalytic and industrial applications.
Uniqueness
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-olate dihydrate is unique due to its specific coordination environment and the presence of nickel. This gives it distinct chemical and physical properties compared to similar compounds containing other metal ions. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H18NiO6 |
|---|---|
Molekulargewicht |
292.94 g/mol |
IUPAC-Name |
nickel(2+);4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
ATVXXIIYMWZAGX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
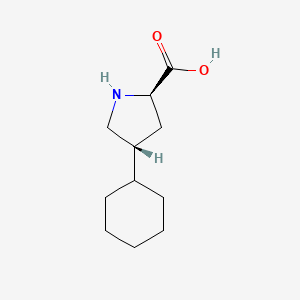
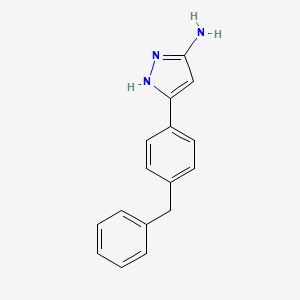
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
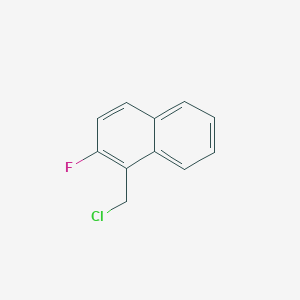
![2-bromo-4-chloro-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12443748.png)


![Methyl 2-({[1-(4-butoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12443763.png)
![5,6-Dimethyl-2-propyl-1H-benzo[d]imidazole](/img/structure/B12443767.png)
![4-chloro-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12443772.png)
